1-(4-Bromobutan-2-yl)-4-fluorobenzene
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Overview
Description
1-(4-Bromobutan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where a bromobutan-2-yl group and a fluorine atom are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutan-2-yl)-4-fluorobenzene can be synthesized through a multi-step process involving the bromination of butan-2-ylbenzene followed by fluorination. The typical synthetic route involves:
Bromination: The starting material, butan-2-ylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces a bromine atom at the 4-position of the butan-2-yl group.
Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to replace the bromine atom with a fluorine atom at the 4-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of 1-(4-Hydroxybutan-2-yl)-4-fluorobenzene, 1-(4-Cyanobutan-2-yl)-4-fluorobenzene, or 1-(4-Aminobutan-2-yl)-4-fluorobenzene.
Oxidation: Formation of 1-(4-Fluorophenyl)butan-2-ol, 1-(4-Fluorophenyl)butanal, or 1-(4-Fluorophenyl)butanoic acid.
Reduction: Formation of 1-(4-Fluorophenyl)butane or 1-(4-Fluorophenyl)butene.
Scientific Research Applications
1-(4-Bromobutan-2-yl)-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound is used in biochemical assays to study the interaction of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutan-2-yl)-4-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the butan-2-yl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Bromobutan-2-yl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(4-Bromobutan-2-yl)benzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Fluorobutan-2-yl)benzene: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
1-(4-Bromobutan-2-yl)-4-chlorobenzene: Contains a chlorine atom instead of a fluorine atom, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can impart distinct reactivity and selectivity in various chemical and biological processes.
Properties
IUPAC Name |
1-(4-bromobutan-2-yl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQZKYDKLQKMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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